2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
“N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[4,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the chromeno[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetamido group through acetylation reactions.
Phenoxyacetylation: Coupling of the phenoxyacetyl group to the chromeno[4,3-d]pyrimidine core.
Final coupling: Attachment of the N-(3,4-dimethylphenyl) group to the phenoxyacetylated intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and chromeno[4,3-d]pyrimidine moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Acetamido derivatives: Compounds with acetamido groups often exhibit biological activity and can be used in medicinal chemistry.
Phenoxyacetyl derivatives:
Uniqueness
The uniqueness of “N-(3,4-DIMETHYLPHENYL)-2-(4-{4-ACETAMIDO-5-OXOCHROMENO[4,3-D]PYRIMIDIN-2-YL}PHENOXY)ACETAMIDE” lies in its specific combination of functional groups and the chromeno[4,3-d]pyrimidine core, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H24N4O5 |
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Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[4-(4-acetamido-5-oxochromeno[4,3-d]pyrimidin-2-yl)phenoxy]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H24N4O5/c1-16-8-11-20(14-17(16)2)31-24(35)15-37-21-12-9-19(10-13-21)27-32-26-22-6-4-5-7-23(22)38-29(36)25(26)28(33-27)30-18(3)34/h4-14H,15H2,1-3H3,(H,31,35)(H,30,32,33,34) |
InChI Key |
JRAQNQLFPDVZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(C(=N3)NC(=O)C)C(=O)OC5=CC=CC=C54)C |
Origin of Product |
United States |
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